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Compound of Interest

Methyl 4-oxopiperidine-1-
Compound Name:
carboxylate

Cat. No.: B1345593

An In-depth Technical Guide to the Chemical Properties of Methyl 4-oxopiperidine-1-
carboxylate

Introduction

Methyl 4-oxopiperidine-1-carboxylate is a heterocyclic organic compound that serves as a
crucial building block in modern medicinal chemistry and drug development. Its rigid piperidone
core, functionalized with both a ketone and a methyl carbamate group, offers two distinct points
for chemical modification, making it a versatile intermediate for synthesizing complex molecular
architectures. This guide provides a comprehensive overview of its chemical properties,
spectroscopic profile, reactivity, and handling protocols, tailored for researchers, scientists, and
professionals in drug development.

Chemical and Physical Properties

Methyl 4-oxopiperidine-1-carboxylate is typically a pale-yellow to yellow-brown liquid at room
temperature. Its stability is generally good under recommended storage conditions, though it is
incompatible with strong oxidizing agents.[1] For long-term storage, refrigeration is
recommended.
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The key physical and chemical properties are summarized in the table below. Data for the

closely related ethyl ester analog are provided for comparison where direct data for the methyl

ester is unavailable.

Property Value Source
methyl 4-oxo-1-

IUPAC Name o
piperidinecarboxylate

CAS Number 29976-54-3

Molecular Formula C7H11NOs

Molecular Weight 157.17 g/mol

Physical Form

Pale-yellow to Yellow-brown
Liquid

Density

1.135 g/mL at 25 °C (for ethyl

analog)

Refractive Index

n20/D 1.475 (for ethyl analog)

Solubility

Slightly soluble in water

(predicted)

Storage

Refrigerator

Spectroscopic Analysis

Detailed spectroscopic data provides confirmation of the molecular structure. While specific

spectra for this exact compound are not publicly available, a theoretical analysis based on its

functional groups allows for the prediction of its key spectroscopic features.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet

around 3.7 ppm corresponding to the three protons of the methyl ester group. The eight

protons on the piperidine ring would likely appear as two distinct multiplets or overlapping

signals in the 2.0-4.0 ppm range, reflecting the different electronic environments adjacent to

the ketone and the nitrogen atom.
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e 13C NMR Spectroscopy: The carbon NMR spectrum should display signals for all seven
carbon atoms. Key diagnostic peaks include the ketone carbonyl carbon (C=0) around 205-
210 ppm, the carbamate carbonyl carbon (N-C=0) around 155 ppm, and the methyl ester
carbon (-OCHs) around 52 ppm. The four methylene carbons of the piperidine ring would
appear in the upfield region.

« Infrared (IR) Spectroscopy: The IR spectrum is characterized by the presence of two strong
carbonyl stretching bands. The ketone C=0 stretch is expected around 1720-1740 cm™1,
while the carbamate C=0 stretch should appear at a slightly lower wavenumber, typically
1690-1710 cm~1, Additional significant absorptions would include C-O and C-N stretching
vibrations.[3][4]

o Mass Spectrometry: In mass spectrometry, the compound would show a molecular ion peak
(M™*) corresponding to its molecular weight of 157.17. Common fragmentation patterns would
involve the loss of the methoxy group (-OCHs) or the entire carbomethoxy group (-COOCHS3).

Reactivity and Applications

The synthetic utility of Methyl 4-oxopiperidine-1-carboxylate stems from its two primary
reactive sites: the ketone at the C4 position and the N-carboxylate group. This dual functionality
makes it a valuable intermediate in the synthesis of a wide range of biologically active
molecules, particularly as a core scaffold for novel analgesics and other central nervous system
agents.[5]

The ketone is susceptible to a variety of nucleophilic additions and related transformations:

» Reduction: The ketone can be readily reduced to a secondary alcohol using agents like
sodium borohydride (NaBHa4).

e Reductive Amination: Reaction with a primary or secondary amine in the presence of a
reducing agent (e.g., sodium triacetoxyborohydride) yields substituted 4-aminopiperidines, a
common motif in pharmaceuticals.

o Wittig Reaction: The ketone can be converted to an alkene via reaction with a phosphonium
ylide.
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e Grignard/Organolithium Addition: Carbon-carbon bonds can be formed at the C4 position by
adding organometallic reagents.

The N-methylcarbamate group serves as a protecting group for the piperidine nitrogen. It can
be removed (deprotected) under acidic or basic hydrolysis conditions to yield the free
secondary amine, which can then be further functionalized through acylation, alkylation, or
arylation.

// Node definitions start [label="Methyl 4-oxopiperidine-1-carboxylate", fillcolor="#F1F3F4",
fontcolor="#202124"]; ketone_rxn [label="Ketone Reactions\n(C4 Position)", shape=ellipse,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; n_rxn [label="N-Carbamate Reactions\n(N1
Position)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

I/ Ketone reaction products alcohol [label="4-Hydroxypiperidine\n(Reduction)",
fillcolor="#FBBCO05", fontcolor="#202124"]; amine [label="4-Aminopiperidine\n(Reductive
Amination)"”, fillcolor="#FBBC05", fontcolor="#202124"]; alkene [label="4-
Methylenepiperidine\n(Wittig Reaction)", fillcolor="#FBBCO05", fontcolor="#202124"];

/I N-Carbamate reaction product deprotected [label="4-Oxopiperidine\n(Deprotection)",
fillcolor="#EA4335", fontcolor="#FFFFFF"];

/I Edges start -> ketone_rxn [label="", color="#4285F4"]; start -> n_rxn [label="",
color="#34A853"];

ketone_rxn -> alcohol [label="e.g., NaBHa4", color="#5F6368"]; ketone_rxn -> amine
[label="Rz2NH, NaBH(OACc)s", color="#5F6368"]; ketone_rxn -> alkene [label="PhsP=CH2",
color="#5F6368"];

n_rxn -> deprotected [label="H* or OH™", color="#5F6368"]; }
Caption: Key reactivity pathways of Methyl 4-oxopiperidine-1-carboxylate.

Experimental Protocols

Protocol 1: Synthesis via Dieckmann Condensation of
N-benzyl Protected Precursor
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This protocol is a representative method adapted from general procedures for synthesizing 4-
piperidone derivatives.[6]

e Michael Addition: In a round-bottom flask, dissolve benzylamine (1.0 eq) and methyl acrylate
(2.2 eq) in methanol. Stir the reaction mixture at room temperature for 24 hours. Monitor by
TLC.

e Solvent Removal: Once the reaction is complete, remove the methanol under reduced
pressure to yield the crude diester intermediate.

e Dieckmann Condensation: Dissolve the crude diester in anhydrous toluene. Add sodium
methoxide (1.5 eq) portion-wise at room temperature under an inert atmosphere (N2 or Ar).
Heat the mixture to reflux for 4-6 hours.

o Workup and Decarboxylation: Cool the reaction to room temperature and quench by carefully
adding aqueous HCI (6M) until the pH is acidic. Transfer the mixture to a separatory funnel,
separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic
layers, wash with brine, dry over Na2SOa4, and concentrate under reduced pressure. The
resulting intermediate is then heated in aqueous HCI (6M) to effect decarboxylation.

o Deprotection and Carbamoylation: The benzyl group is removed via catalytic hydrogenation
(Hz2, Pd/C) to give 4-piperidone hydrochloride. The free base is obtained by neutralization. To
a solution of 4-piperidone in a suitable solvent (e.g., DCM), add triethylamine (1.2 eq)
followed by the dropwise addition of methyl chloroformate (1.1 eq) at 0 °C.

 Purification: Allow the reaction to warm to room temperature. Wash the mixture with water
and brine, dry the organic layer over Na2SOa4, and concentrate. Purify the crude product by
column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Methyl 4-
oxopiperidine-1-carboxylate.

// Node definitions start [label="Benzylamine +\nMethyl Acrylate", fillcolor="#F1F3F4",
fontcolor="#202124"]; michael [label="Michael Addition\n(Methanol, RT)", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; diester [label="Crude Diester\nintermediate", shape=ellipse,
style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; dieckmann [label="Dieckmann
Condensation\n(NaOMe, Toluene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decarb
[label="Hydrolysis &\nDecarboxylation (HCI)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
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deprotect [label="N-Debenzylation\n(Hz, Pd/C)", fillcolor="#FBBC05", fontcolor="#202124"];
carbamoylation [label="Carbamoylation\n(Methyl Chloroformate)", fillcolor="#34A853",
fontcolor="#FFFFFF"]; product [label="Methyl 4-oxopiperidine-1-carboxylate", shape=box,
style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"];

/I Edges start -> michael [color="#5F6368"]; michael -> diester [color="#5F6368"]; diester ->
dieckmann [color="#5F6368"]; dieckmann -> decarb [color="#5F6368"]; decarb -> deprotect
[color="#5F6368"]; deprotect -> carbamoylation [color="#5F6368"]; carbamoylation -> product
[color="#5F6368"]; }

Caption: General workflow for the synthesis of the target compound.

Protocol 2: Reductive Amination

This protocol demonstrates a common application of the title compound.

Reaction Setup: To a solution of Methyl 4-oxopiperidine-1-carboxylate (1.0 eq) in
dichloromethane (DCM), add the desired primary amine (1.1 eq) and acetic acid (1.1 eq).

« Addition of Reducing Agent: Stir the mixture at room temperature for 1 hour. Then, add
sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

» Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, monitoring the
reaction progress by TLC or LC-MS.

o Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The resulting crude product can be purified
by silica gel column chromatography to yield the desired 4-amino-piperidine derivative.

Safety and Handling

Methyl 4-oxopiperidine-1-carboxylate is associated with specific health hazards and requires
careful handling in a laboratory setting.
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e Hazard Identification: The compound is harmful if swallowed (H302), causes skin irritation
(H315), and causes serious eye irritation (H319).

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves, safety goggles with side-shields, and a lab coat.[7][8] Work should be
conducted in a well-ventilated area or a chemical fume hood.[7][8]

e Handling: Avoid contact with skin and eyes.[7] Do not breathe vapors or mist. After handling,
wash hands and any exposed skin thoroughly.[9]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, such as a
refrigerator.[7] Keep away from incompatible materials like strong oxidizing agents.[1][9]

o First Aid:
o If Swallowed: Rinse mouth and call a poison center or doctor immediately.[9]

o If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.

[9]

o If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do so. Continue rinsing and seek medical attention if irritation
persists.[9]

// Node definitions start_materials [label="Simple Starting\nMaterials\n(e.qg.,
Benzylamine,\nMethyl Acrylate)”, fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate
[label="Key Intermediate\nMethyl 4-oxopiperidine-\n1-carboxylate", shape=Mdiamond,
fillcolor="#FBBCO05", fontcolor="#202124"]; pharma [label="Complex
Pharmaceutical\nTargets\n(e.g., CNS Agents,\nAnalgesics)", fillcolor="#4285F4",
fontcolor="#FFFFFF"];

// Edge definitions start_materials -> intermediate [label="Multi-step\nSynthesis",
color="#34A853"]; intermediate -> pharma [label="Further\nFunctionalization”,
color="#EA4335"]; }

Caption: Role as a key intermediate in pharmaceutical synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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